8-Iodo-2-naphthol
Overview
Description
8-Iodo-2-naphthol is a derivative of 2-naphthol, also known as β-naphthol . It has a molecular formula of C10H7IO. The compound is an important starting material in various organic transformations due to its attributes such as low cost, easy handling, and eco-friendliness .
Synthesis Analysis
The synthesis of 8-Iodo-2-naphthol can be achieved through an SN2 reaction. In a study, an SN2 reaction was performed using 2-naphthol/sodium hydroxide with 1-iodobutane . This reaction was successfully implemented in a first-semester organic laboratory .Molecular Structure Analysis
The molecular structure of 8-Iodo-2-naphthol is similar to that of 2-naphthol, with the addition of an iodine atom. The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions .Chemical Reactions Analysis
The chemical reactions involving 8-Iodo-2-naphthol are primarily SN2 reactions. These reactions are of fundamental importance in introductory organic chemistry courses . The SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate is performed in a single 3 or 4 h lab period and affords a solid product in good yield .Physical And Chemical Properties Analysis
The physical and chemical properties of 8-Iodo-2-naphthol are similar to those of 2-naphthol. 2-Naphthol is a naphthalene homologue of phenol, bearing a hydroxyl group at the 2-position . It has a melting point of 122 °C .Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the study and use of 8-Iodo-2-naphthol could involve its use in the synthesis of diverse heterocyclic compounds. The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions . This could stimulate researchers to design new multicomponent strategies for the rapid synthesis of versatile biologically relevant heterocycles .
properties
IUPAC Name |
8-iodonaphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTNBODHPCZTCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347556 | |
Record name | 8-Iodo-2-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30347556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Iodo-2-naphthol | |
CAS RN |
29921-51-5 | |
Record name | 8-Iodo-2-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30347556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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